Product packaging for 1-imino-1H-isoindole-3,6-diamine(Cat. No.:)

1-imino-1H-isoindole-3,6-diamine

Cat. No.: B8698123
M. Wt: 160.18 g/mol
InChI Key: OYBGIZAJPJRUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Application and Value 1-imino-1H-isoindole-3,6-diamine is a chemical compound offered for use in scientific research and development. As a member of the isoindole family, this diamine-functionalized reagent serves as a valuable building block for the synthesis of more complex heterocyclic systems . Researchers utilize such structures in the development of novel dyes, fluorophores, and functional materials, capitalizing on the unique electronic properties of the isoindole core . The presence of both imino and amino functional groups provides multiple sites for chemical modification, making it a versatile intermediate for constructing compounds with potential biological activity or for use in materials science . Handling and Safety As a research chemical, this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B8698123 1-imino-1H-isoindole-3,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-iminoisoindole-1,5-diamine

InChI

InChI=1S/C8H8N4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2,(H3,10,11,12)

InChI Key

OYBGIZAJPJRUQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=N)N=C2N

Origin of Product

United States

Synthetic Methodologies for 1 Imino 1h Isoindole 3,6 Diamine and Its Analogues

Condensation Reactions for Imino-isoindole Formation

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, and the formation of the imino-isoindole scaffold is no exception. These methods typically involve the cyclization of a suitably substituted benzene (B151609) derivative bearing two functional groups that can react with an amine source.

A plausible and direct route to 1-imino-1H-isoindole-3,6-diamine involves the condensation of 3,6-diaminophthalaldehyde with a suitable source of ammonia (B1221849) or a primary amine. In this approach, the two aldehyde groups of the phthalaldehyde derivative would react with an amine to form Schiff base intermediates, which then undergo intramolecular cyclization to yield the imino-isoindole ring system.

The reaction of o-phthalaldehyde (B127526) with primary amines is a well-documented process that forms the basis for the synthesis of various isoindole derivatives. rsc.org The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine and subsequent intramolecular attack of the second amino group to form the heterocyclic ring. For the synthesis of the parent 1-iminoisoindole, ammonia can be used as the amine source.

In the specific case of this compound, the starting material would be 3,6-diaminophthalaldehyde. The reaction would likely proceed as outlined in the following proposed scheme:

Proposed Synthesis of this compound from 3,6-diaminophthalaldehyde

StepReactantsReagents/ConditionsIntermediate/Product
13,6-diaminophthalaldehyde, AmmoniaInert solvent (e.g., ethanol), mild heatingThis compound

It is important to note that the reactivity of the amino substituents on the aromatic ring could potentially lead to side reactions, and optimization of the reaction conditions, such as temperature, solvent, and stoichiometry of the reactants, would be crucial for achieving a good yield of the desired product.

Another widely employed strategy for the synthesis of iminoisoindoles is the reaction of phthalonitriles with ammonia or amines. This method is particularly relevant for the synthesis of 1,3-diiminoisoindoline (B1677754), a closely related compound. The reaction of phthalonitrile (B49051) with ammonia is known to produce 1-imino-1H-isoindol-3-amine as a side product. researchgate.net

For the synthesis of this compound, the logical precursor would be 3,6-diaminophthalonitrile. The reaction would involve the nucleophilic attack of ammonia on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group to form the imino-isoindole ring.

Proposed Synthesis of this compound from 3,6-diaminophthalonitrile

ReactantReagentConditionsProduct
3,6-DiaminophthalonitrileAmmoniaAlcoholic solvent, elevated temperature and pressureThis compound

The synthesis of the starting material, 3,6-diaminophthalonitrile, can be achieved through various methods, often starting from commercially available precursors. The presence of the amino groups is expected to influence the reactivity of the nitrile groups, potentially facilitating the cyclization reaction.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. These strategies are highly valuable in combinatorial chemistry and drug discovery.

While a specific one-pot, three-component synthesis for this compound is not explicitly reported, related methodologies for the synthesis of isoindolinones suggest the feasibility of such an approach. For instance, the one-pot reaction of 2-formylbenzoic acid, an amine, and another component can lead to the formation of the isoindolinone core.

A hypothetical three-component reaction for the synthesis of an analogue of the target compound could involve a suitably substituted 2-formylbenzoic acid, an amine, and a cyanide source. The reaction would proceed through the initial formation of an imine, followed by the intramolecular attack of a nucleophile generated from the cyanide source.

To synthesize this compound itself via an MCR, one might envision a reaction involving a precursor to 3,6-diamino-2-formylbenzoic acid, ammonia, and a cyanide source. However, the complexity of such a reaction would require careful design and optimization of the starting materials and reaction conditions. The development of such a multi-component reaction would represent a significant advancement in the synthesis of this class of compounds.

Nucleophilic Addition Pathways to Imino-isoindole Systems

Nucleophilic addition reactions are fundamental to the formation of the imino-isoindole ring system, particularly when starting from precursors containing cyano groups.

The intramolecular nucleophilic addition of an amine to a nitrile group is a key step in the formation of the imino-isoindole ring from phthalonitrile precursors. In the context of this compound, the reaction of 3,6-diaminophthalonitrile with ammonia would proceed via the initial formation of an amidine intermediate from one of the nitrile groups. This intermediate would then undergo a subsequent intramolecular cyclization, where the newly formed amino group attacks the second nitrile group to form the five-membered imino-isoindole ring.

Similarly, a precursor containing both a formyl and a cyano group, such as 2-cyano-3,6-diaminobenzaldehyde, could potentially serve as a starting material. The reaction with ammonia would lead to the formation of an imine at the formyl position, followed by an intramolecular nucleophilic attack of the imine nitrogen onto the adjacent cyano group, leading to the formation of the desired product.

The feasibility of these nucleophilic addition pathways is supported by the known reactivity of o-dinitriles and o-cyanobenzaldehydes in the presence of nucleophiles. The electron-donating amino groups at the 3- and 6-positions are expected to modulate the electrophilicity of the formyl and cyano groups, which would need to be considered in the reaction design.

Catalytic Approaches to Imino-isoindole Synthesis

Catalytic strategies offer significant advantages in the synthesis of imino-isoindoles, providing pathways to complex structures with high efficiency and selectivity. Transition metals, in particular, play a pivotal role in mediating the formation of the isoindole ring system through various cyclization and cascade reactions.

Rhodium catalysis has emerged as a prominent method for the construction of the 1H-isoindole motif. acs.org These reactions often proceed through a cascade mechanism, allowing for a significant increase in molecular complexity from relatively simple starting materials. acs.org One such approach involves a rhodium-catalyzed cascade that enables the trifunctionalization of a nitrile moiety, leading to the formation of the 1H-isoindole core. acs.org This process is initiated by the reaction of a rhodium vinylcarbene with a nitrile, which triggers the formation of a nitrile ylide with extended conjugation. acs.org

The reaction pathway involves both a rhodium-catalyzed cycle and a proton-catalyzed step for a final ring contraction. acs.org The versatility of in situ generated donor-donor rhodium carbenes is a key aspect of this intricate cascade, as they react selectively at different points in the catalytic cycle. acs.org The preparation of the 1H-isoindole core can be challenging due to its tendency to isomerize into more stable aromatic isoindoles. acs.org

A rhodium(III)-catalyzed C-H bond activation and [4+1] annulation cascade of oxadiazolones with diazo compounds has also been developed for the synthesis of fused 2H-isoindole scaffolds. nih.govresearchgate.net This reaction proceeds through C-H activation, intramolecular cyclization, and an unusual acyl migration cascade to afford the target scaffolds in good yields. nih.govresearchgate.net Furthermore, rhodium-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature, utilizing an in situ generated N-nitroso group as a transient oxidizing directing group, have been shown to produce a broad range of N-alkyl indoles. rsc.org

The oxidative synthesis of highly functionalized indoles from simple anilines and internal alkynes mediated by a rhodium(III) catalyst is another powerful tool. researchgate.net Good yields and regioselectivity are often achieved, with symmetrical and unsymmetrical alkynes reacting efficiently. researchgate.net

Besides rhodium, other transition metals are also effective in mediating the cyclization processes to form isoindole and iminoisoindoline derivatives. Transition-metal-catalyzed cyclizations of three π-systems are a valuable synthetic tool for generating aromatic rings. scirp.orgresearchgate.net

Palladium-catalyzed reactions are widely used in the synthesis of nitrogen-containing heterocycles. For instance, a 1,4-palladium shift-mediated double C-H activation has been reported for the construction of N-heterocycles. nih.gov

Copper-catalyzed reactions also play a role in the synthesis of related heterocyclic systems. For example, the cyclization of 2-alkenylanilines to 3-substituted indoles can be achieved with stoichiometric amounts of Cu(OAc)2. mdpi.com In this case, copper acts as the oxidant. mdpi.com

Cobalt-catalyzed reactions have also been explored. For instance, cobalt(III)-catalyzed intramolecular C-H activation of ortho-alkenylanilines provides a route to indoles. mdpi.com

Optimization of Reaction Parameters in Imino-isoindole Synthesis

The efficiency and selectivity of imino-isoindole synthesis are highly dependent on various reaction parameters. Careful optimization of these factors, including the solvent system, temperature, and catalyst loading, is crucial for achieving high yields and desired product selectivity.

The choice of solvent can significantly impact the outcome of a chemical reaction. In the synthesis of isoindoline (B1297411) derivatives, optimization studies have shown that different solvents can lead to varying yields and reaction times. For the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-ones, a related heterocyclic system, various solvents were tested, with absolute ethanol (B145695) providing the best results at reflux temperature. researchgate.net

EntrySolventTime (min)Yield (%)
1H₂O6070
2EtOH4580
3H₂O:EtOH (1:1)4085
4EtOH (absolute)2095
5CH₃CN9060
6Solvent-free3090

This table is based on data from the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-ones and serves as an illustrative example of solvent optimization in a related heterocyclic synthesis. researchgate.net

In some cases, a mixture of solvents can be beneficial. For the synthesis of 1,3-diiminoisoindoline, a mixed solvent system of toluene (B28343) and methanol (B129727) has been reported. acs.org

Temperature is a critical parameter that can influence reaction rates and, in some cases, product selectivity. In a study on the rhodium-catalyzed [2+2+2]-cycloaddition of alkynyl-ynamides with carbon disulfide to form indolo-thiopyrane thiones, the reaction temperature was optimized to achieve the highest yield. scirp.org A temperature of 80°C was found to be optimal, with lower temperatures resulting in reduced yields and higher temperatures leading to side reactions. scirp.org

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
13.510 (BINAP)40384
23.510 (BINAP)251556
33.510 (BINAP)80395
41.510 (BINAP)80575
53.510 (Xantphos)80562

This table is based on data from a study on rhodium-catalyzed cycloaddition to form indolo-thiopyrane thiones and illustrates the effects of temperature and catalyst loading. scirp.org

Catalyst loading is another key factor to optimize for both reaction efficiency and cost-effectiveness. Generally, a lower catalyst loading is desirable. In the aforementioned rhodium-catalyzed cycloaddition, reducing the catalyst loading from 3.5 mol% to 1.5 mol% resulted in a decrease in the yield. scirp.org The optimization of catalyst loading is a common practice in catalytic reactions to find the balance between reaction performance and economic viability. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Imino Isoindole Diamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

No published high-resolution ¹H and ¹³C NMR data for 1-imino-1H-isoindole-3,6-diamine could be located. This information is crucial for determining the chemical shifts of the protons and carbons, which would provide insight into the electronic environment of the atoms within the molecule.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Specific FT-IR spectral data for this compound, which would identify the characteristic vibrational frequencies of its functional groups (such as N-H, C=N, and C-N stretching), has not been reported in available literature.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There is no available high-resolution mass spectrometry data for this compound. HRMS is critical for determining the exact molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of polar compounds and for gaining structural insights through fragmentation analysis. For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) would likely proceed through the cleavage of the exocyclic C=N bond or the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). The isoindole core is relatively stable, and thus fragmentation would likely be initiated at the more labile imino and amino substituents. A plausible fragmentation pathway could involve the initial loss of ammonia from the protonated 3-amino group, followed by further rearrangements and cleavages of the heterocyclic ring.

Table 1: Postulated ESI-MS Fragmentation Data for this compound

m/z (amu)Proposed Fragment IonDescription
161.0827[C₈H₉N₄]⁺Protonated molecule [M+H]⁺
144.0562[C₈H₆N₃]⁺Loss of ammonia (-NH₃)
117.0456[C₇H₅N₂]⁺Loss of hydrogen cyanide (-HCN) from [M-NH₃+H]⁺

Note: The m/z values are theoretical and would need to be confirmed by high-resolution mass spectrometry.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophoric systems. The this compound possesses a conjugated system encompassing the benzene (B151609) ring fused to the five-membered heterocyclic ring, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The chromophore of this compound is the extended π-system of the imino-isoindole core. The presence of amino groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoindole core. For a structurally related diamine, a maximum UV-vis absorption has been observed at 305 nm. cam.ac.uk This absorption is likely attributable to π → π* transitions within the conjugated system.

Table 2: Electronic Absorption Data for a Related Imino-isoindole-diamine Compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dichloromethane305 cam.ac.ukNot Reported

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-imino-1H-isoindol-3-amine, has been determined (CCDC 228419). cas.org The data from this structure can be used to infer the geometry of the core isoindole skeleton in the target molecule. The isoindole ring system is expected to be largely planar, with the bond lengths and angles reflecting the contributions of the various resonance structures.

The analysis of the crystal structure of 1-imino-1H-isoindol-3-amine reveals key geometric parameters of the isoindole core. The C-N bonds within the heterocyclic ring exhibit lengths that are intermediate between single and double bonds, indicative of electron delocalization. The exocyclic C=N imino bond is expected to have a length characteristic of a double bond. The fusion of the benzene and pyrrole-like rings imposes significant geometric constraints, resulting in specific bond angles within the bicyclic system.

Table 3: Representative Bond Lengths and Angles for the Isoindole Core (based on a related structure)

BondLength (Å)AngleDegree (°)
C1-N2~1.34N2-C1-C7a~108
N2-C3~1.38C1-N2-C3~110
C3-C3a~1.45N2-C3-C3a~109
C3a-C4~1.39C3-C3a-C7a~107
C1=N(imino)~1.28C4-C5-C6~120

Note: The values are approximate and based on the known crystal structure of 1-imino-1H-isoindol-3-amine. cas.org

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of a newly synthesized compound and to assess its purity. The experimentally determined percentages of C, H, and N should agree with the theoretically calculated values for the proposed molecular formula within a narrow margin of error (typically ±0.4%).

For this compound, with a molecular formula of C₈H₈N₄, the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0859.99
HydrogenH1.00888.0645.04
NitrogenN14.01456.0435.00
Total 160.184 100.00

Theoretical and Computational Chemistry Studies on Imino Isoindole Diamine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Geometry Optimization and Detailed Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-imino-1H-isoindole-3,6-diamine, this would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface.

It is anticipated that the isoindole core would be largely planar due to its aromatic character. However, the exocyclic imino and amino groups can exhibit different orientations. Rotational barriers around the C-N bonds connecting these groups to the isoindole ring would be calculated to understand the conformational flexibility. The planarity of the system and the orientation of the substituent groups are expected to significantly influence its electronic properties and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value RangeDescription
C-C (aromatic)1.38 - 1.42 ÅBond lengths within the benzene (B151609) ring of the isoindole core.
C-N (ring)1.35 - 1.40 ÅBond lengths of the nitrogen atom within the five-membered ring.
C=N (imino)1.28 - 1.32 ÅBond length of the exocyclic imino group.
C-NH21.36 - 1.41 ÅBond lengths of the amino groups attached to the isoindole ring.
Dihedral AnglesVariableDescribing the orientation of the imino and amino groups relative to the isoindole plane.

Note: These values are predictions based on typical bond lengths and angles found in similar heterocyclic aromatic compounds.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoindole ring system and the amino substituents, which act as electron-donating groups. The LUMO, conversely, is likely to be distributed over the imino group and the fused benzene ring, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically. researchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

ParameterPredicted Energy Range (eV)Significance
HOMO Energy-5.5 to -6.5Indicates electron-donating capacity.
LUMO Energy-1.0 to -2.0Indicates electron-accepting capacity.
HOMO-LUMO Gap3.5 to 5.5Relates to chemical stability and reactivity.

Note: These energy ranges are estimations based on DFT calculations for analogous aromatic amines and imines.

Prediction of Chemical Reactivity and Stability via Global Reactivity Descriptors

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value implies greater stability.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (imino) groups suggests a molecule with a moderate chemical hardness and a significant electrophilicity index, indicating its potential to participate in a variety of chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electro- and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govrsc.org This is invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow regions): Concentrated around the nitrogen atoms of the imino and amino groups, as well as the nitrogen atom within the isoindole ring. These are the most likely sites for electrophilic attack.

Positive potential (blue regions): Located around the hydrogen atoms of the amino groups and potentially on the carbon atom of the imino group, indicating sites susceptible to nucleophilic attack.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity and crystal packing. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism.

Transition State Characterization and Reaction Pathway Analysis

By calculating the energies of reactants, products, and any intermediates and transition states, a reaction profile can be constructed. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to locate the transition state structures. nih.govresearchgate.netnih.gov The geometry of the transition state provides insight into the bond-making and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. This type of analysis would be critical for optimizing reaction conditions and predicting the feasibility of various synthetic routes.

Advanced Bonding Analysis and Intermolecular Interactions

Computational chemistry offers powerful tools to dissect the electronic structure and bonding within a molecule far beyond simple structural diagrams. For imino-isoindole-diamine systems, techniques like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analyses are employed to provide a nuanced understanding of electron delocalization, bond character, and the non-covalent forces that govern molecular interactions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within molecules. dtic.milambeed.com It translates complex wavefunctions into the familiar language of Lewis structures, showing lone pairs, bonds, and antibonding orbitals. rsc.orgrsc.org The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key indicator of the strength of these interactions. dtic.mil

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of an atom within a molecule and the nature of the chemical bonds between them, based on the topology of the electron density (ρ). scribd.com The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these points, such as the electron density itself and its Laplacian (∇²ρ), reveal the nature of the interaction. A negative Laplacian indicates a shared interaction (covalent bond), while a positive Laplacian suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Specific AIM analyses for this compound are not prominently featured in the literature. However, theoretical studies on related heterocyclic systems use AIM to characterize the strength and nature of intramolecular and intermolecular bonds. acs.org For the target compound, AIM would be instrumental in precisely defining the covalent character of the C-N, C=N, and C-C bonds within the isoindole ring and characterizing any intramolecular hydrogen bonds involving the amine and imine hydrogens.

Reduced Density Gradient (RDG) analysis is a computational method specifically designed to identify and visualize weak non-covalent interactions in real space. acs.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates 3D isosurfaces where different colors represent different interaction types:

Blue: Strong, attractive interactions (e.g., hydrogen bonds)

Green: Weak, delocalized interactions (e.g., van der Waals forces)

Red: Strong, repulsive interactions (e.g., steric clashes)

Studies on complex systems derived from 1,3-diiminoisoindoline (B1677754) have employed RDG analysis to confirm attractive intermolecular contacts. rsc.org An RDG analysis of this compound would be crucial for understanding its crystal packing, dimerization potential, and how it might orient itself within a biological binding pocket through a network of hydrogen bonds and van der Waals contacts.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. uib.no This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. researchgate.net While docking studies specifically for this compound are not widely reported, extensive research has been performed on derivatives of its close analog, 1,3-diiminoisoindoline, highlighting the therapeutic potential of this scaffold.

These studies reveal that the imino-isoindoline core is a versatile pharmacophore. For instance, platinum(II) complexes incorporating the 1,3-diiminoisoindoline moiety have been docked with DNA, where the isoindole fragment is suggested to act as an intercalating agent. In other research, 1,3-diiminoisoindoline carbohydrazide (B1668358) derivatives were identified as potent antimalarial candidates, inhibiting Plasmodium falciparum growth at nanomolar concentrations. researchgate.net Further studies have explored derivatives as potential anticancer agents by targeting tubulin polymerization and as potential pharmacological chaperones for Phenylalanine Hydroxylase (PAH). rsc.orguib.no

The findings from these docking simulations provide a roadmap for how this compound itself might interact with biological targets, likely utilizing its hydrogen bond donors (amine and imine groups) and its aromatic core for π-stacking or hydrophobic interactions.

Derivative ClassTarget Protein/MoleculeKey Findings
1,3-Diiminoisoindoline CarbohydrazidesPlasmodium falciparum enzymesPotent antimalarial activity (IC50 = 18 nM for the best compound). researchgate.net
Platinum(II) Pincer ComplexesCalf Thymus DNA (ct-DNA)Good binding affinity, suggesting an intercalation mode of binding via the isoindole fragment.
Benzothiazolecarbohydrazide–sulfonatesTubulin (Colchicine Binding Site)Strong binding scores, suggesting inhibition of tubulin polymerization as an anticancer mechanism. rsc.org
General 1,3-Diiminoisoindoline LibraryPhenylalanine Hydroxylase (PAH)Identified as a potential pharmacological chaperone with a favorable binding score (-8.308 Glide gscore). uib.no

Reaction Mechanisms and Chemical Reactivity of 1 Imino 1h Isoindole 3,6 Diamine and Derivatives

Detailed Exploration of Cyclization Pathways in Imino-isoindole Formation

The formation of the 1-imino-1H-isoindole core is typically achieved through the cyclization of phthalonitrile (B49051) (1,2-dicyanobenzene) or its derivatives. The synthesis of the parent compound, 1,3-diiminoisoindoline (B1677754), has been well-documented and primarily involves the reaction of phthalonitrile with ammonia (B1221849) or an ammonia source, often in the presence of a catalyst. google.compatsnap.com

A common method involves heating phthalonitrile in an alcohol solvent with a stream of ammonia gas. google.com The reaction is often catalyzed by alkali metals or their compounds, such as sodium methoxide. The proposed mechanism initiates with the nucleophilic attack of ammonia on one of the nitrile groups of phthalonitrile, leading to an amidine intermediate. A subsequent intramolecular cyclization occurs as the nitrogen of the newly formed amidine attacks the second nitrile group, forming the isoindole ring system. A final tautomerization yields the more stable 1,3-diiminoisoindoline.

Another established route utilizes phthalic anhydride (B1165640) and urea (B33335) as starting materials. patsnap.com In this process, phthalic anhydride first reacts with urea to form phthalimide (B116566), which then undergoes further reaction with excess urea and a catalyst like ammonium (B1175870) molybdate (B1676688) to yield 1,3-diiminoisoindoline. patsnap.com

The synthesis of the specifically substituted 1-imino-1H-isoindole-3,6-diamine would start from the corresponding 3,6-diaminophthalonitrile. The presence of the amino groups at the 3 and 6 positions is expected to influence the cyclization process. These electron-donating groups increase the electron density of the benzene (B151609) ring, which could potentially affect the reactivity of the nitrile groups. However, the fundamental mechanism of ammonia addition and subsequent intramolecular cyclization is expected to remain the primary pathway.

Table 1: Synthetic Routes to the 1,3-Diiminoisoindoline Core
Starting Material(s)Reagents and ConditionsProductReference(s)
o-PhthalonitrileAmmonia, Alcohol solvent, Catalyst (e.g., alkali metal), 50-60 °C1,3-Diiminoisoindoline google.com
Phthalic anhydride, UreaAmmonium molybdate, Heat1,3-Diiminoisoindoline patsnap.com
PhthalonitrileMicrowave irradiationPhthalocyanines (via diiminoisoindoline intermediate) researchgate.net

Modern synthetic methods for constructing the isoindole scaffold include rhodium-catalyzed cascades and electrophile-mediated cyclizations of appropriately designed precursors. acs.orgrsc.org For instance, a rhodium-catalyzed reaction of a vinylcarbene with a nitrile can lead to a 1H-isoindole motif. acs.org While not yet applied to the synthesis of this compound, these advanced methods offer potential future routes to this and related derivatives.

Nucleophilic Additions and Substitutions in the Imino-isoindole Core

The this compound molecule possesses several sites susceptible to nucleophilic attack. The imino group carbon is electrophilic and can be attacked by nucleophiles. Additionally, the exocyclic amino groups can act as nucleophiles in certain reactions.

The reactivity of the isoindole core is significantly influenced by its tautomeric forms. In its 1,3-diiminoisoindoline tautomer, the molecule can undergo reactions typical of imines. For example, hydrolysis can convert the imino groups to carbonyls, leading to the corresponding phthalimide derivative.

Nucleophilic aromatic substitution on the benzene ring of the isoindole core is generally difficult due to the electron-rich nature of the heterocycle. However, if the ring is substituted with strong electron-withdrawing groups, such substitutions can be facilitated. In the case of this compound, the presence of two amino groups makes the ring highly electron-rich, thus disfavoring nucleophilic aromatic substitution.

Conversely, the amino groups themselves can act as nucleophiles. For instance, they can be acylated or alkylated. The relative reactivity of the endocyclic versus exocyclic nitrogens in such reactions would depend on the specific reagents and reaction conditions.

Intermolecular and Intramolecular Reactivity Studies of Imino-isoindole Derivatives

One of the most significant intermolecular reactions of 1,3-diiminoisoindoline and its derivatives is their use as precursors for phthalocyanines. researchgate.netnih.gov This reaction involves the cyclotetramerization of four isoindole units, typically in the presence of a metal salt, to form the large, aromatic macrocycle of the phthalocyanine (B1677752). The 3,6-diamino substitution in this compound would lead to the formation of octaamino-substituted phthalocyanines, which are of interest for their modified electronic and solubility properties.

Intramolecular reactions of imino-isoindole derivatives often involve the participation of substituents on the isoindole core. For instance, appropriately substituted derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. An example from related chemistry is the synthesis of imidazo[2,1-a]isoindolones from N-phenacyl-2-cyano-benzenesulfonamides, which involves an intramolecular C-arylation followed by cyclocondensation. nih.gov

Derivatives of this compound, with appropriate functionalization of the amino groups, could be designed to undergo intramolecular reactions to build more complex, fused ring systems.

Tautomerism and Isomerization Phenomena in Imino-isoindole Systems (e.g., Prototropic Tautomerization)

Tautomerism is a key feature of the 1-imino-1H-isoindole system. The parent compound, 1,3-diiminoisoindoline, can exist in several tautomeric forms. The most stable and commonly observed form is the amino-imino tautomer, 1-amino-3-imino-1H-isoindole, rather than the diimino tautomer, 1,3-diiminoisoindoline. brandeis.eduwikipedia.org This is a form of annular tautomerism.

Furthermore, the amino-imino tautomer can exist as conformational isomers (syn and anti) depending on the orientation of the exocyclic imino group relative to the endocyclic nitrogen. brandeis.edu Studies have shown that crystalline 1,3-diiminoisoindoline can exist as a 1:1 mixture of the syn- and anti-isomers of the amino tautomer. brandeis.edu

For this compound, the tautomeric equilibrium is expected to be even more complex due to the presence of the two additional amino groups on the benzene ring. These groups can participate in prototropic shifts, potentially leading to a variety of tautomeric forms. The relative stability of these tautomers will be influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and the electronic effects of the substituents.

Table 2: Potential Tautomers of the 1,3-Diiminoisoindoline Core
Tautomer NameStructureNotes
1,3-DiiminoisoindolineDiimino tautomer
1-Amino-3-imino-1H-isoindoleAmino-imino tautomer (generally more stable)
1,3-DiaminoisoindoleAromatic diamino tautomer

The equilibrium between these forms is crucial as the reactivity of the molecule is dictated by the predominant tautomer under a given set of conditions. For example, the aromatic 1,3-diaminoisoindole tautomer would exhibit reactivity characteristic of an aromatic amine.

Influence of Substituents on Reaction Selectivity and Efficiency within the Imino-isoindole Scaffold

Substituents on the isoindole scaffold have a profound impact on its reactivity. In the context of this compound, the two amino groups are the key substituents.

As electron-donating groups, the 3,6-diamino substituents increase the nucleophilicity of the isoindole system. This would enhance reactions where the isoindole acts as a nucleophile, such as in electrophilic aromatic substitution (though this is generally less common for isoindoles). Conversely, they would decrease the rate of nucleophilic aromatic substitution on the benzene ring.

In the synthesis of the isoindole ring itself, electron-donating groups on a benzonitrile (B105546) precursor have been shown to increase the yield of rhodium-catalyzed cyclization reactions. acs.org This suggests that the synthesis of 3,6-diaminophthalonitrile might proceed with high efficiency.

Furthermore, the amino groups provide handles for further functionalization, allowing for the synthesis of a wide range of derivatives. The reactivity of these amino groups can be tuned by the choice of protecting groups, enabling selective reactions at different positions of the molecule. For example, the synthesis of various 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles has been achieved using orthogonal protecting groups to allow for selective functionalization at each amine. nih.gov This principle would be directly applicable to the derivatives of this compound.

Table 3: Predicted Influence of 3,6-Diamino Substituents on Reactivity
Reaction TypePredicted Effect of 3,6-Diamino GroupsRationale
Cyclization from PhthalonitrileIncreased efficiencyElectron-donating groups activate the precursor.
Nucleophilic Attack on Imino CarbonMay be slightly decreasedIncreased electron density on the ring system.
Electrophilic Aromatic SubstitutionActivatedStrong electron-donating effect of amino groups.
Nucleophilic Aromatic SubstitutionDeactivatedStrong electron-donating effect of amino groups.
Cyclotetramerization to PhthalocyanineFacilitatedIncreased nucleophilicity of the isoindole unit.

Synthesis and Study of Derivatives and Analogues of 1 Imino 1h Isoindole 3,6 Diamine

Systematic Investigation of Substitution Patterns and Their Synthetic Strategies

The functionalization of the isoindole scaffold is a key area of research, allowing for the fine-tuning of its chemical and physical properties. A variety of synthetic strategies have been developed to introduce substituents at different positions of the ring system.

Common synthetic routes to the core isoindolone and isoindoline (B1297411) skeletons often begin with readily available precursors like phthalimides, 2-formylbenzonitrile, or 2-iodobenzamides. researchgate.net Palladium-catalyzed cyclization reactions are a valuable tool for forming the isoindole ring from such starting materials. researchgate.net Once the core is formed, further modifications can be made. For instance, halogenated derivatives are typically synthesized by starting with halogenated precursors, such as halogenated phthalic anhydrides, as direct halogenation of the final indane-1,3-dione scaffold is not feasible. mdpi.com

Another approach involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex derivatives. These reactions combine several starting materials to construct the final product in a single step, often with high atom economy. researchgate.net Furthermore, an "umpolung" strategy has been developed where the typically nucleophilic isoindole is converted into an electrophilic isoindolium species via protonation. nih.gov This reversal of reactivity enables Pictet-Spengler-type cyclizations to produce a variety of polycyclic isoindolines. nih.gov

StrategyPrecursor ExampleKey FeaturesResulting Derivative Type
Palladium-Catalyzed Cyclization2-IodobenzamidesForms the core isoindole ring structure.Substituted Isoindolones
Synthesis from Halogenated PrecursorsHalogenated Phthalic AnhydridesIntroduces halogen atoms onto the aromatic ring.Halogenated Isoindole Derivatives mdpi.com
Multicomponent Reactions2-Formylbenzoic Acid, Amines, PhosphitesOne-pot synthesis with high efficiency. researchgate.netN-Alkyl-Isoindolinone Phosphonates researchgate.net
Isoindole UmpolungIn situ-generated IsoindolesReverses normal reactivity for Pictet-Spengler cyclization. nih.govPolycyclic Isoindolines nih.gov

Scaffold Hybridization: Fusing Imino-isoindole with Other Heterocyclic Systems (e.g., Benzimidazoles, Pyrazoles, Pyridines)

Molecular hybridization, which involves covalently linking two or more distinct pharmacophoric scaffolds, is a powerful strategy for creating novel molecules with potentially synergistic properties. researchgate.netnih.gov The imino-isoindole scaffold has been successfully fused with other important heterocyclic systems.

Benzimidazoles: The fusion of an isoindole with a benzimidazole (B57391) creates the thiazolo[3,4-α]benzimidazole system. This novel heterocyclic structure can be synthesized through the intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles under mild conditions. rsc.org Another prominent example is the imidazo[2,1-a]isoindole skeleton, which has been investigated for its biological activities. nih.gov These hybrid structures can be further functionalized; for example, Pd(0)-catalyzed C-H bond arylation has been used to modify methyl 5H-imidazo[2,1-a]isoindole-3-carboxylates. researchgate.net

Pyrazoles: The pyrazole (B372694) scaffold is a five-membered ring with two adjacent nitrogen atoms, known for its presence in many pharmacologically active compounds. nih.gov Hybrid molecules incorporating both pyrazole and isoindole motifs have been synthesized and studied. These strategies often involve the condensation of a hydrazine (B178648) derivative with a diketone precursor derived from the isoindole core.

Pyridines: Pyridine-containing hybrids are also of significant interest. The synthesis of these molecules can be achieved by constructing the pyridine (B92270) ring onto a pre-existing isoindole structure or vice-versa, often involving multi-step synthetic sequences. nih.gov

Fused HeterocycleResulting Hybrid SystemSynthetic Approach Example
BenzimidazoleImidazo[2,1-a]isoindoleConstruction from 5-arylimidazoles or related azoles. researchgate.net
PyrazolePyrazole-fused IsoindoleCyclocondensation of hydrazine derivatives with isoindole-based diketones. nih.gov
PyridinePyridine-fused IsoindoleMulti-step synthesis involving ring construction onto the partner scaffold. nih.gov

Development and Research of Imino-isoindole-Phosphonate Analogues

Phosphonate (B1237965) analogues of isoindole derivatives, particularly isoindolin-1-one-3-phosphonates, have been synthesized and studied for their potential applications. These compounds feature a phosphonate group (P(O)(OR)₂) attached to the heterocyclic core.

An efficient method for their synthesis is the one-pot, three-component Kabachnik–Fields condensation. This reaction typically involves the condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl or trialkyl phosphite. researchgate.netresearchgate.netmdpi.com This method can be performed under catalyst- and solvent-free conditions, or assisted by microwave irradiation to improve reaction times and yields. researchgate.netresearchgate.net A range of aliphatic amines (such as butylamine (B146782) and cyclohexylamine) and various phosphites can be used, leading to a library of isoindolin-1-one-3-phosphonate derivatives. mdpi.com While much of the existing research focuses on the isoindolin-1-one (B1195906) core, these synthetic methodologies provide a clear pathway for the development of the corresponding imino-isoindole-phosphonate analogues.

Derivative TypeSynthetic MethodReactantsKey Conditions
N-Alkyl-isoindolin-1-one-3-phosphonatesThree-component Kabachnik–Fields Reaction2-formylbenzoic acid, primary amine, dialkyl phosphiteMicrowave-assisted, catalyst-free. researchgate.netmdpi.com
N-Aryl-isoindolin-1-one-3-phosphonatesThree-component condensation2-formylbenzoic acid, primary aniline, dimethyl phosphiteSolvent- and catalyst-free. researchgate.net

Macrocyclic Derivatives and Polymeric Structures Incorporating Imino-isoindole Units (e.g., Phthalocyanine (B1677752) and Hemiporphyrazine Analogues)

One of the most significant applications of 1,3-diiminoisoindoline (B1677754) (an isomer of the title compound) is its role as a key precursor in the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive deep blue-green color, widely used as industrial pigments and in materials science applications like organic electronics.

The synthesis involves the cyclotetramerization of phthalonitrile (B49051) derivatives. 1,3-diiminoisoindoline is an intermediate in this process, formed from phthalonitrile in the presence of a nitrogen source like ammonia (B1221849). Four of these isoindole units then condense in the presence of a metal salt to form the final metal-phthalocyanine complex. The central metal atom can be varied, leading to a wide range of phthalocyanine compounds with different properties. The name "Fastogen Blue 5040" is a commercial name for a pigment that uses this chemistry. cas.orgnih.gov Hemiporphyrazines are related macrocycles that can also be synthesized from similar precursors, often involving the condensation of isoindole units with other heterocyclic building blocks.

Stereoselective Synthesis of Chiral Imino-isoindole Derivatives

The creation of molecules with specific three-dimensional arrangements (stereochemistry) is a crucial goal in modern organic synthesis. The stereoselective synthesis of chiral imino-isoindole derivatives aims to produce a single enantiomer or diastereomer of the target molecule.

While direct stereoselective synthesis on the 1-imino-1H-isoindole-3,6-diamine is not extensively documented, research on structurally related indole (B1671886) scaffolds provides powerful analogous strategies. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for the asymmetric dearomatization of indoles. oaepublish.comnih.gov This process converts the flat aromatic indole ring into a three-dimensional indolenine or indoline (B122111) structure, creating a new chiral center. For example, the reaction of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines, catalyzed by a CPA, can produce chiral indolenines with excellent enantioselectivity (high enantiomeric excess, or ee). nih.gov Similar strategies, such as enantioselective Friedel-Crafts reactions or Mannich reactions catalyzed by chiral organocatalysts, have been successfully applied to isatin (B1672199) imines to produce chiral 3-amino-2-oxindoles in high yields and enantioselectivities (up to 99% ee). beilstein-journals.org These established methodologies for related heterocycles form a strong foundation for the future development of stereoselective syntheses targeting chiral imino-isoindole derivatives.

Reaction Type (on Analogue)Catalyst TypeSubstrate ExampleProduct TypeReported Enantioselectivity (ee)
Asymmetric DearomatizationChiral Phosphoric Acid (CPA)2,3-Disubstituted IndolesChiral Indolenines/Indolines nih.govGenerally excellent
Enantioselective Friedel-CraftsCinchona Alkaloid-derived ThioureaN-Boc-isatin IminesChiral 3-Amino-2-oxindoles beilstein-journals.org94–98% ee beilstein-journals.org
Aza-Morita–Baylis–Hillmanβ-IsocupreidineN-Boc-isatin IminesChiral 3-Amino-2-oxindoles beilstein-journals.org95–98% ee beilstein-journals.org

Advanced Research Applications of Imino Isoindole Diamine Compounds

Applications as Building Blocks in Complex Organic Synthesis

The isoindole core is a recurring motif in a variety of natural products and biologically active synthetic molecules. The presence of both imino and diamine functionalities in "1-imino-1H-isoindole-3,6-diamine" offers multiple reaction sites, making it a highly valuable precursor for constructing diverse and complex chemical architectures.

Precursors for Polyfunctionalized Chemical Systems

The inherent reactivity of the isoindole nucleus, particularly its propensity to act as a nucleophile, has been exploited in the synthesis of polycyclic isoindolines. researchgate.net While specific studies on "this compound" are not extensively documented, the general reactivity of the isoindole scaffold suggests its potential as a precursor for polyfunctionalized systems. For instance, a one-pot synthesis of polycyclic isoindolines has been achieved through a Pictet-Spengler-type cyclization, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums upon protonation. researchgate.net This strategy allows for the construction of complex polycyclic frameworks from simpler isoindole precursors.

The general synthetic utility of the 1H-isoindole motif is further highlighted by its successful synthesis through a rhodium-catalyzed cascade reaction, which significantly increases molecular complexity. acs.org Such synthetic advancements open avenues for utilizing substituted isoindoles, including "this compound," as building blocks for novel polyfunctionalized systems. The presence of amino groups on the benzene (B151609) ring of "this compound" provides additional handles for derivatization, allowing for the introduction of a wide range of functional groups and the construction of highly substituted heterocyclic systems.

Intermediates in the Synthesis of Natural Product Analogues

The isoindole skeleton is a core component of various natural products, including alkaloids with significant biological activities. rsc.org The synthesis of analogues of these natural products is a key strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. rsc.org Although direct application of "this compound" in the total synthesis of natural product analogues is not prominently reported, its structural similarity to key intermediates makes it a promising candidate for such endeavors.

Strategies for the design and synthesis of natural product analogues often involve the modification of a core scaffold. rsc.org The "this compound" scaffold, with its multiple functional groups, is well-suited for such modifications. The amino groups can be functionalized to introduce side chains that mimic those found in natural products or to explore new structure-activity relationships. The imino group can also participate in various chemical transformations to build more complex heterocyclic systems. The development of synthetic methods for isoindole derivatives continues to be an active area of research, with the goal of creating diverse molecular libraries for biological screening. rsc.org

Research into Enzyme Inhibitor Design (Focus on chemical design and interaction mechanisms)

The development of selective enzyme inhibitors is a cornerstone of modern medicinal chemistry. The "this compound" scaffold presents a unique template for the design of such inhibitors, with its potential to interact with multiple sites within an enzyme's active site.

Investigation of Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. cu.edu.eg The development of isoform-selective CA inhibitors is a significant therapeutic goal. While direct studies on "this compound" as a carbonic anhydrase inhibitor are not available, research on related heterocyclic compounds provides insights into potential inhibition mechanisms.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Novel Sulfonyl Semicarbazides
CompoundhCA I (pKi)hCA II (pKi)hCA IX (pKi)hCA XII (pKi)
5 6.347.947.139.23
6 6.798.647.469.40
7 6.648.497.579.49
8 6.768.577.639.54
9 6.948.747.699.61
10 7.068.867.699.71
11 6.547.347.429.32
12 6.318.117.109.21
13 6.238.037.099.14
AZA (1) 6.007.327.606.26

Data adapted from a study on novel sulfonyl semicarbazides, demonstrating the potential for developing potent and selective CA inhibitors based on heterocyclic scaffolds. nih.gov

Studies on Aldose Reductase Inhibition Mechanisms

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.gov Several classes of compounds, including those with indole (B1671886) and isoindole-1,3-dione scaffolds, have been investigated as AR inhibitors. nih.govnih.gov

A study on isoindole-1,3-dione sulfonamides identified potent AR inhibitors, with some compounds showing superior activity to the reference drug epalrestat. nih.gov Molecular docking studies revealed that these inhibitors bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. nih.gov The "this compound" scaffold could be similarly derivatized with sulfonamide or other functional groups to target the AR active site. The diamino substitution pattern offers opportunities to explore interactions with different regions of the enzyme, potentially leading to enhanced potency and selectivity.

Table 2: Aldose Reductase Inhibitory Activity of Isoindole-1,3-dione Sulfonamides
CompoundKi (µM)
4a 0.211
4b 0.352
4c 0.412
4d 0.531
4e 0.624
Epalrestat 0.280

Data from a study on isoindole-1,3-dione-based sulfonamides, highlighting their potential as potent aldose reductase inhibitors. nih.gov

Exploration of DNA Topoisomerase-I Inhibition Mechanisms

DNA topoisomerase I (Topo I) is a crucial enzyme involved in DNA replication and transcription, making it an important target for anticancer drugs. nih.gov While there is no direct research on "this compound" derivatives as Topo I inhibitors, related heterocyclic systems have shown promise.

For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their Topo I inhibitory activity. mdpi.com Some of these compounds demonstrated the ability to inhibit the catalytic activity of the enzyme. The mechanism of action of many Topo I inhibitors involves intercalation into the DNA and stabilization of the enzyme-DNA cleavage complex. The planar aromatic system of the isoindole core in "this compound" could potentially act as a DNA intercalating agent. Further modifications to the scaffold could introduce functional groups that interact with the Topo I enzyme, leading to the development of novel anticancer agents.

Design and Study of Dipeptidyl Peptidase (e.g., DPP8/9) Inhibition Mechanisms

Derivatives of the isoindoline (B1297411) core structure have emerged as significant subjects of research in the design of selective enzyme inhibitors, particularly for dipeptidyl peptidases 8 and 9 (DPP8/9). These cytosolic serine proteases are involved in various physiological processes, including immune regulation. Their inhibition has been shown to trigger inflammatory cell death pathways, such as pyroptosis, making them potential targets for therapeutic intervention in cancers and inflammatory diseases.

Research has identified isoindoline-based compounds as potent and selective inhibitors of DPP8/9. For instance, the selective inhibitor 1G244 is a derivative of isoindoline. researchgate.net The inhibitory mechanism involves the interaction of the isoindoline scaffold with the active site of the DPP8/9 enzymes. This binding prevents the enzymes from cleaving their natural substrates, which in turn can activate downstream signaling cascades. One of the key pathways affected is the NLRP1 and CARD8 inflammasomes, where DPP8/9 inhibition leads to autoproteolysis and subsequent activation of pro-caspase-1, culminating in pyroptosis. researchgate.netnih.gov

Studies have demonstrated that both non-selective inhibitors like Val-boroPro (VbP) and selective DPP8/9 inhibitors can induce pyroptosis in various cell types, including human and rodent lymphocytes and macrophages. researchgate.netambeed.com The sensitivity to these inhibitors can vary between species and cell types, highlighting the complexity of the underlying biological response. ambeed.com The core isoindoline structure is crucial for this inhibitory activity, and modifications to this scaffold allow for the fine-tuning of potency and selectivity, providing a basis for the rational design of new DPP8/9 inhibitors.

Table 1: Examples of Isoindoline-based DPP8/9 Inhibitors and their Effects

InhibitorTypeTarget CellsObserved EffectReference
1G244Selective DPP8/9 InhibitorMouse Monocytes and MacrophagesInduction of pyroptosis researchgate.net
Allo-Ile-isoindolineSelective DPP8/9 InhibitorNot SpecifiedHighly selective inhibition researchgate.net
Val-boroPro (VbP)Non-selective DPP InhibitorHuman and Rodent LymphocytesInduction of pyroptosis ambeed.com

Materials Science Applications

Optoelectronic Materials Research: Characterization of Optical Band Gaps and Fluorescent Properties

While direct research on the optoelectronic properties of this compound is not extensively documented in publicly available literature, studies on structurally related isoindole-1,3-dione compounds provide valuable insights into the potential of this chemical family in materials science. The optical properties of organic compounds are critical for their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The optical band gap (Eg) is a key parameter that determines a material's electronic and optical characteristics. Research on a series of synthesized isoindole-1,3-dione derivatives demonstrated that their absorbance is predominantly in the near-ultraviolet (NUV) region, with absorbance peaks occurring between 229 and 231 nm. bldpharm.com The optical band gaps for these compounds were calculated using the Tauc model and were found to be in the range of 4.366 to 4.662 eV. bldpharm.com Such wide band gaps are characteristic of insulator or dielectric materials.

The refractive index is another important optical parameter. For the studied isoindole-1,3-dione compounds, the refractive indices were also determined, further characterizing their potential use in optical components. bldpharm.comrsc.org The delocalized π-electrons within the isoindole molecular system are responsible for these optical properties. rsc.org Although these findings pertain to the dione (B5365651) derivatives, they suggest that the this compound core, with its own unique electronic distribution, likely possesses interesting optical and fluorescent properties worthy of investigation for optoelectronic applications.

Table 2: Optical Properties of Investigated Isoindole-1,3-dione Derivatives

PropertyValue RangeSignificanceReference
Absorbance Peaks229 - 231 nmNUV Region Absorption bldpharm.com
Optical Band Gap (Eg)4.366 - 4.662 eVPotential as Insulator/Dielectric bldpharm.com

Development and Study of Photochromic Compounds

Photochromic compounds, which undergo reversible changes in their optical properties upon exposure to light, are at the forefront of research for applications in smart materials, data storage, and molecular switches. While there is no specific literature detailing the photochromic behavior of this compound, the broader class of indole and isoindole derivatives has been a subject of interest in this field.

For example, photochromism has been extensively studied in spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS). nih.gov These molecules can be designed with a donor-photochrome-acceptor (D-π-A) structure, allowing for their use in applications like dye-sensitized solar cells (DSSCs). nih.gov The reversible transformation between a colorless closed form and a colored merocyanine (B1260669) form is triggered by light. nih.gov

Furthermore, derivatives of indigo, which contains an indole core, are known to exhibit photochromism. nih.gov The photo-isomerization of these molecules can be influenced by substituents and the surrounding chemical environment. nih.gov Given that the isoindole skeleton is a constitutional isomer of indole, it is plausible that with appropriate structural modifications, this compound could be developed into a novel photochromic system. The imino and diamine groups on the isoindole ring could be functionalized to tune the electronic and steric properties, potentially leading to light-sensitive materials.

Application in Dyes and Pigments: Chemical Design for Coloration Properties

The 1,3-diiminoisoindoline (B1677754) scaffold, the parent structure of this compound, is a well-known precursor in the synthesis of phthalocyanine (B1677752) pigments and other dyes. nih.gov This application is a direct result of the chromophoric nature of the isoindole ring system.

1,3-Diiminoisoindoline itself is used as a dye precursor in the manufacturing of dyes such as Phthalogen Brilliant Blue. The chemical design for coloration properties in these molecules is based on the extensive delocalized π-electron system of the isoindole core. The presence of imino and amino groups, as in this compound, can act as powerful auxochromes, which can modify the absorption of light and thus the color of the compound.

The synthesis of phthalocyanine pigments, for instance, often starts from phthalic anhydride (B1165640) derivatives which are converted to diiminoisoindoline intermediates. These intermediates then undergo a template-driven cyclotetramerization around a central metal ion to form the highly colored and stable phthalocyanine macrocycle. The specific substituents on the isoindole ring, such as the amino groups at the 3 and 6 positions in the target compound, can influence the final color and properties of the resulting dye or pigment.

Research into Agrochemical Candidate Development (Focus on chemical structure and design principles)

The isoindoline and isoindolinone skeletons are also found in compounds with potential applications in agriculture. Research into the development of new agrochemicals often involves the synthesis and screening of novel heterocyclic compounds for herbicidal, fungicidal, or insecticidal activity.

A study on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives revealed that some of these compounds exhibit significant herbicidal activities. The mechanism of action for these herbicides was identified as inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. The structure-activity relationship (SAR) studies in this research highlighted the importance of the isoindolinedione moiety for the herbicidal effect.

The design principles for these agrochemical candidates involve modifying the core isoindoline structure with various functional groups to optimize efficacy and crop selectivity. For example, the introduction of a carboxylic ester group and the specific substitution pattern on the benzoxazinone ring were found to be critical for the observed herbicidal effectiveness. Based on these findings, certain derivatives were identified as potent pre-emergent herbicides for use in major crops like peanut, soybean, maize, and cotton.

While this research was conducted on isoindoline-1,3-dione derivatives, it underscores the potential of the broader isoindoline class, including this compound, as a scaffold for the development of new agrochemicals. The amino and imino groups of this compound offer synthetic handles for creating diverse libraries of compounds for screening in agrochemical research. The electronic properties conferred by these groups could lead to novel interactions with biological targets in pests and weeds.

Q & A

Q. What are the established synthetic routes for 1-imino-1H-isoindole-3,6-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of isoindole derivatives with amine precursors under controlled conditions. For example, refluxing phthalimide derivatives with amines in ethanol at 70°C for 3 hours, followed by crystallization and structural confirmation via ¹H-NMR, ¹³C-NMR, and FT-IR, has been used for analogous isoindole-diamine compounds . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometric ratios. Pre-experimental screening (e.g., Taguchi methods) helps identify critical parameters for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C-NMR for confirming imine and amine functional groups; FT-IR for NH/CN stretching vibrations (1600–1700 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) for purity assessment, using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validate empirical formula (e.g., C₈H₉N₃) with ≤0.3% deviation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation experiments:
  • pH Stability : Incubate the compound in buffers (pH 3–11) at 25°C for 24–72 hours; monitor decomposition via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Isoindole derivatives often degrade above 150°C, with imine hydrolysis as a key pathway .

Q. What computational tools can predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects. AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are suitable?

  • Methodological Answer : Chiral resolution may employ imine reductases (IREDs) or transition-metal catalysts (e.g., Ru-PNN complexes). For IREDs, screen enzyme libraries (e.g., from Streptomyces spp.) using NADPH cofactors in phosphate buffer (pH 7.5) at 30°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies; apply statistical tools (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, MIC thresholds).
  • Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects.
  • Mechanistic Profiling : Use transcriptomics or proteomics to differentiate target pathways .

Q. How can structure-activity relationships (SAR) guide the design of isoindole-diamine analogs with enhanced selectivity?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with substitutions at positions 3 and 2.

Test in vitro activity against target enzymes (e.g., kinases) and off-target panels.

Apply QSAR models (e.g., CoMFA or machine learning) to correlate substituent properties (logP, Hammett constants) with activity .

Q. What in silico methods optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Solubility : Use Abraham solvation parameters in software like ACD/PhysChem Suite to predict logS. Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions.
  • Bioavailability : Apply Rule of Five (Ro5) filters and PAMPA assays for permeability. Molecular docking (AutoDock Vina) ensures modifications do not disrupt target binding .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer :
  • Standardization : Document catalyst loading (mol%), solvent purity, and reaction atmosphere (N₂ vs. air).
  • Control Experiments : Include blank runs (no catalyst) and reference catalysts (e.g., Pd/C) to validate activity.
  • Kinetic Studies : Use in situ FT-IR or GC-MS to track intermediate formation and rate constants .

Q. What interdisciplinary approaches integrate this compound into materials science or chemical biology?

  • Methodological Answer :
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) via Schiff-base linkages; characterize porosity via BET analysis.
  • Chemical Biology : Conjugate with fluorescent tags (e.g., BODIPY) for live-cell imaging; validate target engagement via CETSA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.